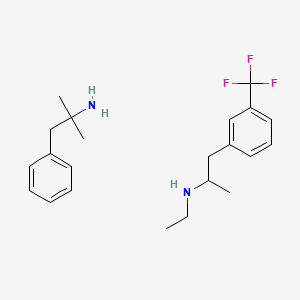
Fenfluramine-phentermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenfluramine-phentermine, commonly known as fen-phen, is a combination of two anorectic agents: fenfluramine and phentermine. This compound was initially marketed as an anti-obesity medication in the early 1990s. Fenfluramine acts as a serotonin releasing agent, while phentermine primarily functions as a norepinephrine releasing agent. The combination was withdrawn from the market in 1997 due to concerns over its association with potentially fatal pulmonary hypertension and heart valve problems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenfluramine can be synthesized through multiple steps starting from 1-(3-trifluoromethyl)phenyl-propan-2-one, which reacts with ethylamine in an electrochemical process using a mercury cathode in a water/ethanol solution with pH 10-11 . Phentermine is synthesized through the reductive amination of benzaldehyde with 2-nitropropane, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of fenfluramine involves the reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine under controlled conditions. Phentermine production typically involves the catalytic hydrogenation of the intermediate formed from benzaldehyde and 2-nitropropane .
Chemical Reactions Analysis
Types of Reactions
Fenfluramine and phentermine undergo various chemical reactions, including:
Oxidation: Fenfluramine can be oxidized to form its corresponding N-oxide.
Reduction: Phentermine can be reduced to form its primary amine derivative.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Fenfluramine N-oxide: Formed through oxidation.
Primary amine derivative of phentermine: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Fenfluramine-phentermine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of serotonin and norepinephrine release.
Biology: Investigated for its impact on neurotransmitter release and receptor modulation.
Mechanism of Action
Fenfluramine acts by increasing extracellular serotonin levels, modulating serotonergic and other neurologic receptors, and controlling neurotransmission . Phentermine primarily induces the release of norepinephrine, with lesser effects on serotonin and dopamine release . The combination of these actions results in appetite suppression and weight loss.
Comparison with Similar Compounds
Similar Compounds
Dexfenfluramine: A stereoisomer of fenfluramine with similar serotonergic activity.
Aminorex: A stimulant with similar anorectic effects but associated with severe lung damage.
Sibutramine: Another anorectic agent that inhibits the reuptake of serotonin and norepinephrine.
Uniqueness
Fenfluramine-phentermine’s uniqueness lies in its dual mechanism of action, combining the serotonergic effects of fenfluramine with the adrenergic effects of phentermine. This combination was more effective in weight loss compared to either agent alone .
Properties
CAS No. |
159089-37-9 |
|---|---|
Molecular Formula |
C22H31F3N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;2-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C12H16F3N.C10H15N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-10(2,11)8-9-6-4-3-5-7-9/h4-6,8-9,16H,3,7H2,1-2H3;3-7H,8,11H2,1-2H3 |
InChI Key |
UMLARORAEPLXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC(C)(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















